Bienvenue dans la boutique en ligne BenchChem!

N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This fully substituted 1H-1,2,3-triazole-4-carboxamide delivers a distinct m-tolyl N1-aryl, C5-isopropyl, and N-butyl carboxamide motif unavailable in the p-tolyl (CAS 954789-67-4), phenyl (CAS 954817-46-0), or N-propyl (CAS 954842-22-9) analogs. Single-point substitutions across this scaffold produce >100-fold shifts in p38α binding affinity and switch antimicrobial spectra from Gram-positive to antifungal, making this compound essential for mapping tolyl regioisomeric SAR surfaces, broad-panel selectivity profiling, and IP-generating affinity cliff exploration.

Molecular Formula C17H24N4O
Molecular Weight 300.406
CAS No. 954790-56-8
Cat. No. B2935665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
CAS954790-56-8
Molecular FormulaC17H24N4O
Molecular Weight300.406
Structural Identifiers
SMILESCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)C(C)C
InChIInChI=1S/C17H24N4O/c1-5-6-10-18-17(22)15-16(12(2)3)21(20-19-15)14-9-7-8-13(4)11-14/h7-9,11-12H,5-6,10H2,1-4H3,(H,18,22)
InChIKeyJSWOGCLVNDZPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954790-56-8): Procurement-Relevant Chemoinformatics Baseline


N-Butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954790-56-8, MFCD11842655, molecular formula C₁₇H₂₄N₄O, MW 300.406) is a fully substituted 1H-1,2,3-triazole-4-carboxamide bearing an m-tolyl group at N1, an isopropyl substituent at C5, and an N-butyl carboxamide at C4 . This compound belongs to the 1-aryl-5-alkyl-1H-1,2,3-triazole-4-carboxamide chemotype, a scaffold validated across multiple therapeutic target classes including p38 MAP kinase [1], pregnane X receptor (PXR) [2], and trace amine-associated receptor 1 (TAAR1) [3]. Its closest commercially available analogs differ by single-point substitutions at the N1-aryl position (phenyl analog CAS 954817-46-0; p-tolyl analog CAS 954789-67-4) or at the N-alkyl carboxamide position (N-propyl analog CAS 954842-22-9), making this compound uniquely positioned for structure-activity relationship (SAR) studies probing the steric and electronic impact of meta-methyl substitution on the N1-phenyl ring.

Why Generic Substitution of N-Butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954790-56-8) with In-Class Analogs Is Scientifically Unjustified


In the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, even single-point substituent changes produce demonstrably divergent biological profiles that cannot be compensated by empirical dose adjustment. Published SAR analyses demonstrate that the 5-position substituent on the triazole ring switches the antimicrobial spectrum between Gram-positive bacteria (5-methyl) and pathogenic yeast (5-amino) [1], while the N1-aryl substitution pattern—ortho- versus meta- versus para-tolyl—yields >100-fold differences in p38 MAP kinase binding affinity [2]. Furthermore, in the PXR antagonist series, incremental N-alkyl chain modifications shifted compounds from micromolar to low nanomolar IC₅₀ values [3]. These data collectively establish that the N1-m-tolyl, C5-isopropyl, and N-butyl carboxamide substituents of the target compound define a distinct pharmacophoric vector space. Interchanging this compound with the p-tolyl analog (CAS 954789-67-4), the unsubstituted phenyl analog (CAS 954817-46-0), or the N-propyl congener (CAS 954842-22-9) disregards the well-characterized ligand-receptor steric complementarity within this scaffold class and introduces an uncontrolled variable into any experimental design.

Quantitative Differentiation Evidence for N-Butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954790-56-8) Versus Closest Analogs


N1-Aryl Substitution Pattern Differentiation: m-Tolyl vs. p-Tolyl and Phenyl — Steric and Electronic Impact on Target Binding

The target compound bears an m-tolyl (3-methylphenyl) substituent at N1 of the triazole ring, whereas its nearest commercially available analogs carry either p-tolyl (CAS 954789-67-4) or unsubstituted phenyl (CAS 954817-46-0). In the structurally related 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) p38 MAP kinase inhibitor series, scaffold optimization exploiting tolyl regioisomerism produced >100-fold improvement in binding affinity [1]. The ortho-tolyl regioisomer (PDB: 3CTQ) was co-crystallized with p38 MAP kinase at 1.95 Å resolution, confirming that the methyl group position dictates the dihedral angle between the triazole and N1-aryl rings, thereby modulating the depth of the ligand within the ATP-binding pocket [1]. The m-tolyl substituent in the target compound introduces a steric vector distinct from both the unsubstituted phenyl (Δ +14 Da, altered electrostatic surface potential distribution) and the p-tolyl analog (identical molecular formula but different dipole moment and topological arrangement), creating a unique shape complementarity profile for any shape-based or pharmacophore-based screening campaign.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

5-Position Substituent Differentiation: Isopropyl vs. Methyl and Amino — Antimicrobial Spectrum Determinants

Published SAR for 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides demonstrates that the 5-position substituent is the primary determinant of antimicrobial target spectrum. In a systematic screen against seven primary pathogens (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus, C. neoformans, C. albicans), 5-methyl-1,2,3-triazole-4-carboxamides (e.g., compound 4l) showed 50% growth inhibition of S. aureus at <1 µM, whereas 5-amino-1H-1,2,3-triazole-4-carboxamide 8b was selectively active against the pathogenic yeast C. albicans [1]. The 5-isopropyl substituent of the target compound is larger (van der Waals volume ~38.5 ų vs. ~22.1 ų for methyl, ~15.6 ų for amino), more lipophilic (πHansch = +1.53 vs. +0.56 for methyl, −1.23 for amino), and introduces conformational flexibility absent in the planar amino group. No commercial analog with a 5-isopropyl substituent has published antimicrobial spectrum data, making the target compound the sole probe for mapping the 5-isopropyl pharmacophoric space within the antimicrobial 1-aryl-1,2,3-triazole-4-carboxamide SAR landscape.

Antimicrobial Discovery SAR Analysis Anti-infective Screening

N-Alkyl Carboxamide Differentiation: N-Butyl vs. N-Propyl — Lipophilicity and Predicted Permeability Impact

The N-butyl carboxamide side chain of the target compound distinguishes it from the N-propyl analog (CAS 954842-22-9, bearing a propyl instead of butyl group at the same position) by one additional methylene unit. This structural difference corresponds to a predicted increase in lipophilicity. Computational predictions indicate a clogP of approximately 3.00 and a topological polar surface area (TPSA) of approximately 51 Ų for the target compound [1]. By comparison, the N-propyl analog (C₁₆H₂₂N₄O, MW 286.37, one fewer methylene) is predicted to have lower clogP (Δ ~−0.5 log unit) with an otherwise identical hydrogen bond acceptor/donor profile. In the PXR antagonist optimization series, similar N-alkyl chain length modifications contributed to potency improvements from micromolar (IC₅₀ = 1.2 μM for the initial hit) to low nanomolar (IC₅₀ < 50 nM for optimized compounds) [2], demonstrating that N-alkyl lipophilicity increments can translate into measurable affinity gains. The N-butyl chain also adds one additional rotatable bond (total of 5 vs. 4 for N-propyl), which modulates conformational entropy and may influence binding kinetics.

Physicochemical Profiling ADME Prediction Medicinal Chemistry Optimization

Scaffold Validated Across Multiple Target Classes: Differentiated Versatility vs. Single-Target Analogs

The 1H-1,2,3-triazole-4-carboxamide scaffold has been independently validated as a privileged chemotype across three mechanistically unrelated target classes: (i) p38 MAP kinase — inhibitors with IC₅₀ values as low as 83 nM in human whole blood [1]; (ii) Pregnane X receptor (PXR) — inverse agonists/antagonists optimized to low nanomolar IC₅₀ in both binding and cellular assays [2]; and (iii) Trace amine-associated receptor 1 (TAAR1) — compounds with nanomolar affinity reported in the patent literature (Ki = 0.1 nM for a representative compound in rat TAAR1 radioligand binding) [3]. This multi-target validation breadth is not shared by the closest analogs, which have not been reported in any published target engagement data. The target compound, carrying all three pharmacophoric features (N1-aryl, C5-alkyl, and N-alkyl carboxamide), represents a comprehensively substituted exemplar of this scaffold, enabling simultaneous interrogation of binding determinants across multiple target families from a single procurement.

Multi-target Screening Drug Discovery Platform Chemogenomics

Meta-Methyl Regioisomer: Exclusive Access to a Unique Topological Vector for Shape-Based Virtual Screening

The target compound is the sole commercially catalogued 1,2,3-triazole-4-carboxamide simultaneously bearing an N1-m-tolyl group, a C5-isopropyl group, and an N-butyl carboxamide. All three of its closest commercially available analogs differ by at least one key substitution: the p-tolyl analog (CAS 954789-67-4) relocates the methyl group from meta to para; the phenyl analog (CAS 954817-46-0) removes the methyl group entirely; and the N-propyl analog (CAS 954842-22-9) truncates the N-alkyl chain by one methylene. None of these analogs can serve as a shape-equivalent replacement in any pharmacophore or shape-based virtual screening workflow. The meta-methyl group generates a distinct electrostatic potential isosurface and steric contour that is orthogonal to all available comparators, making the target compound a non-redundant chemical probe for any computational drug discovery campaign employing 3D similarity searching, ROCS-based shape overlay, or pharmacophore fingerprinting .

Computational Chemistry Virtual Screening Pharmacophore Modeling

Recommended Research and Industrial Application Scenarios for N-Butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (CAS 954790-56-8)


p38 MAP Kinase Inhibitor SAR Expansion: Probing the Meta-Tolyl Pharmacophoric Vector

The 2-tolyl-(1,2,3-triazol-1-yl-4-carboxamide) scaffold has been crystallographically validated as a p38 MAP kinase inhibitor platform (PDB: 3CTQ, 1.95 Å), with optimized derivatives achieving IC₅₀ values as low as 83 nM in human whole blood [1]. The target compound's m-tolyl substitution provides a regioisomeric probe not represented in the published co-crystal structure (which features ortho-tolyl). Systematic head-to-head comparison of the m-tolyl target compound against the p-tolyl and phenyl analogs in both enzymatic (p38α IC₅₀) and cellular (TNF-α release in hWB) assays would map the complete tolyl regioisomeric SAR surface and potentially identify affinity cliffs exploitable for intellectual property generation.

Pregnane X Receptor (PXR) Antagonist Lead Optimization: N-Butyl Chain Length Exploration

The 1H-1,2,3-triazole-4-carboxamide chemotype has yielded PXR inverse agonists and antagonists with low nanomolar IC₅₀ values (compound 85: IC₅₀ < 50 nM in binding and cellular assays) [2]. The target compound's unique combination of N-butyl carboxamide, m-tolyl N1-aryl, and 5-isopropyl substituents offers a distinct starting point for PXR antagonist SAR that has not been explored in the published optimization campaign. The N-butyl chain length sits at the upper boundary of the explored N-alkyl series, and systematic comparison with the N-propyl analog (CAS 954842-22-9) would determine whether further lipophilicity-driven potency gains are achievable without incurring CYP3A4 liability.

Antimicrobial Screening Cascade: 5-Isopropyl SAR Gap-Filling

The 2021 antimicrobial SAR study established that the 5-position substituent is the primary determinant of antibacterial vs. antifungal spectrum within the 1-aryl-1,2,3-triazole-4-carboxamide class, with 5-methyl compounds targeting S. aureus (<1 µM 50% growth inhibition) and 5-amino compounds targeting C. albicans [3]. The target compound's 5-isopropyl group represents a sterically and lipophilically distinct substituent that has not been profiled. Procurement enables direct MIC determination against the full ESKAPE pathogen panel and clinically relevant Candida species, generating novel SAR data and potentially identifying a new spectrum-of-activity node for this chemotype.

Multi-Target Chemogenomic Probe: Simultaneous Kinase, Nuclear Receptor, and GPCR Profiling

Given the scaffold's demonstrated activity across p38 MAP kinase [1], PXR [2], and TAAR1 [4], the target compound — as the most fully substituted commercially available exemplar — is uniquely suited for broad-panel selectivity profiling. A single procurement can support parallel screening against kinase panels, nuclear receptor panels, and aminergic GPCR panels to establish the scaffold's polypharmacology fingerprint. The resulting selectivity data would inform chemogenomic library design decisions, whereas the closest analogs, lacking any published target engagement data, cannot serve this integrative profiling role.

Quote Request

Request a Quote for N-butyl-5-isopropyl-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.